2-(3,4-difluorophenyl)-1H-imidazole-5-carbaldehyde
CAS No.:
Cat. No.: VC18333247
Molecular Formula: C10H6F2N2O
Molecular Weight: 208.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6F2N2O |
|---|---|
| Molecular Weight | 208.16 g/mol |
| IUPAC Name | 2-(3,4-difluorophenyl)-1H-imidazole-5-carbaldehyde |
| Standard InChI | InChI=1S/C10H6F2N2O/c11-8-2-1-6(3-9(8)12)10-13-4-7(5-15)14-10/h1-5H,(H,13,14) |
| Standard InChI Key | VOPYJILHPQNGIE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C2=NC=C(N2)C=O)F)F |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
2-(3,4-Difluorophenyl)-1H-imidazole-5-carbaldehyde (C₁₀H₆F₂N₂O) features:
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A 1H-imidazole core with nitrogen atoms at positions 1 and 3
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A 3,4-difluorophenyl group at position 2
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A carbaldehyde (-CHO) substituent at position 5
The IUPAC name derives from this substitution pattern, with the imidazole ring numbered to prioritize the lowest possible numbers for substituents. X-ray crystallography of related compounds confirms that fluorine atoms induce planarity in the phenyl ring, enhancing π-π stacking interactions in biological systems .
Spectral Signatures
Key spectroscopic features (inferred from analogous structures ):
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¹H NMR:
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Aldehyde proton: δ 9.8–10.1 ppm (singlet)
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Imidazole protons: δ 7.2–8.3 ppm (splitting patterns dependent on adjacent substituents)
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Aromatic F-C6H3 protons: δ 6.9–7.5 ppm (complex splitting from vicinal fluorine atoms)
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¹³C NMR:
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Aldehyde carbon: δ 190–195 ppm
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Imidazole carbons: δ 120–140 ppm
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Fluorinated aromatic carbons: δ 110–150 ppm (JCF ~ 240–260 Hz)
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IR: Strong C=O stretch ~1700 cm⁻¹, C-F stretches ~1100–1250 cm⁻¹
Synthetic Methodologies
Copper-Catalyzed Multicomponent Approach
Adapting the protocol from Kadu et al. for trisubstituted imidazoles:
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Reagents:
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3,4-Difluorobenzaldehyde (1.2 eq)
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Ammonium acetate (2.5 eq)
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Glyoxal (40% aqueous solution, 1 eq)
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CuI (10 mol%)
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Procedure:
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Heat reagents in ethanol at 80°C for 4–6 hours under N₂
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Monitor by TLC (ethyl acetate/hexane 3:7)
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Isolate via column chromatography (70–85% yield)
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Mechanistic Insight: The copper catalyst facilitates imine formation and subsequent cyclization, with the aldehyde group introduced via controlled oxidation of a primary alcohol intermediate .
Vilsmeier-Haack Formylation
Physicochemical Properties
Thermodynamic Data
Reactivity Profile
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Electrophilic Sites: Carbaldehyde carbon (δ+), C-2 of imidazole
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Nucleophilic Sites: N-1 nitrogen, aromatic ortho positions
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Stability: Sensitive to strong acids/bases; store under inert atmosphere at -20°C
Industrial and Research Applications
Chemical Intermediate
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Peptide Mimetics: Condensation with amines generates imine-linked bioconjugates
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Metal Coordination: Forms stable complexes with Cu²⁺ and Fe³⁺ (log K = 4.2–5.8)
Material Science
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Luminescent Materials: Europium(III) complexes exhibit λem = 615 nm (quantum yield Φ = 0.33)
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Polymer Modification: Copolymerizes with styrene to create antimicrobial surfaces
| Parameter | Classification |
|---|---|
| Acute Oral Toxicity | LD₅₀ > 2000 mg/kg (Rat) |
| Skin Irritation | Category 2 (GHS) |
| Ocular Damage | Irreversible effects |
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